

Technical Guide: Chemical Properties of Felodipine 3,5-dimethyl ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Felodipine 3,5-dimethyl ester

Cat. No.: B193179

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine 3,5-dimethyl ester (CAS No. 91189-59-2) is a close structural analog and a known impurity of Felodipine, a widely used dihydropyridine calcium channel blocker.^{[1][2]} As an impurity, its chemical and physical properties are of significant interest for the quality control, stability testing, and safety assessment of the active pharmaceutical ingredient (API) Felodipine.^[1] This document provides a technical overview of the known chemical properties of **Felodipine 3,5-dimethyl ester**, including its synthesis. Due to the limited availability of specific experimental data for this analog, this guide also presents the well-characterized properties of the parent compound, Felodipine, for comparative purposes.

Felodipine 3,5-dimethyl ester, formally named dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, shares the core dihydropyridine scaffold responsible for the therapeutic effects of this class of drugs.^{[3][4]} Understanding its chemical behavior is crucial for developing analytical methods to detect and quantify its presence in pharmaceutical formulations.^[5]

Chemical and Physical Properties

Comprehensive experimental data for **Felodipine 3,5-dimethyl ester** is not extensively published. The data presented in Table 1 are primarily sourced from chemical suppliers and

computational predictions. For a robust comparison, the experimentally determined properties of Felodipine are provided in Table 2.

Table 1: Physicochemical Properties of **Felodipine 3,5-dimethyl ester**

Property	Value	Source
IUPAC Name	Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate	[4]
Synonyms	Felodipine EP Impurity B, Felodipine Dimethyl Ester	[6][7]
CAS Number	91189-59-2	[7][8]
Molecular Formula	C ₁₇ H ₁₇ Cl ₂ NO ₄	[8][9]
Molecular Weight	370.23 g/mol	[4][9]
Appearance	White to Pale Yellow or Off-White Solid	[4][6]
Melting Point	187-189 °C	[6]
Boiling Point	459.7 ± 45.0 °C at 760 mmHg (Predicted)	[6][8]
Density	1.302 ± 0.06 g/cm ³ (Predicted)	[6][8]
LogP	4.30 (Predicted)	[8]
Solubility	Soluble in Methanol and DMSO	[4]

Table 2: Experimental Physicochemical Properties of Felodipine (for comparison)

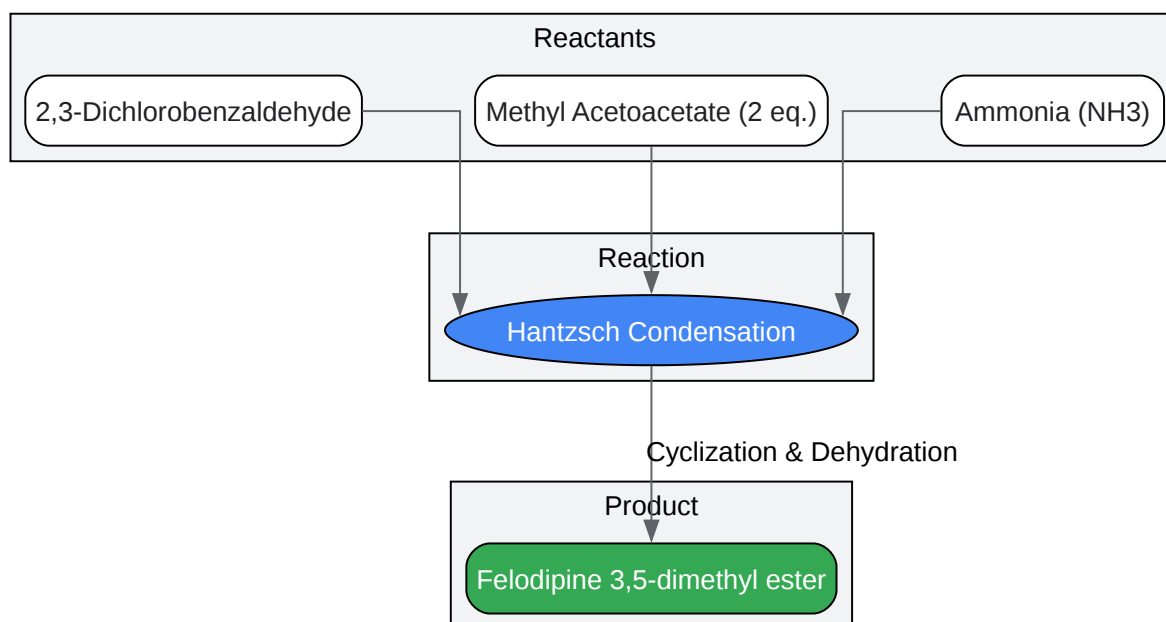
Property	Value	Source
IUPAC Name	3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate	[10]
CAS Number	72509-76-3	[11]
Molecular Formula	C ₁₈ H ₁₉ Cl ₂ NO ₄	[11]
Molecular Weight	384.25 g/mol	[11]
Melting Point	145 °C	[10]
LogP	3.86	[10]
Water Solubility	19.7 mg/L	[10]
Organic Solvent Solubility	Soluble in ethanol (~20 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml).	

Synthesis and Logical Workflow

The primary synthetic route to **Felodipine 3,5-dimethyl ester** is the Hantzsch dihydropyridine synthesis.[12][13][14] This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β -ketoester, and a nitrogen donor.

Synthesis Pathway

The synthesis of **Felodipine 3,5-dimethyl ester** involves the reaction of 2,3-dichlorobenzaldehyde with two equivalents of methyl acetoacetate and a nitrogen source like ammonia or ammonium acetate.[12][15]



[Click to download full resolution via product page](#)

Caption: Hantzsch synthesis of **Felodipine 3,5-dimethyl ester**.

Experimental Protocol: Hantzsch Synthesis

The following is a generalized experimental protocol based on the principles of the Hantzsch synthesis for dihydropyridine analogs.

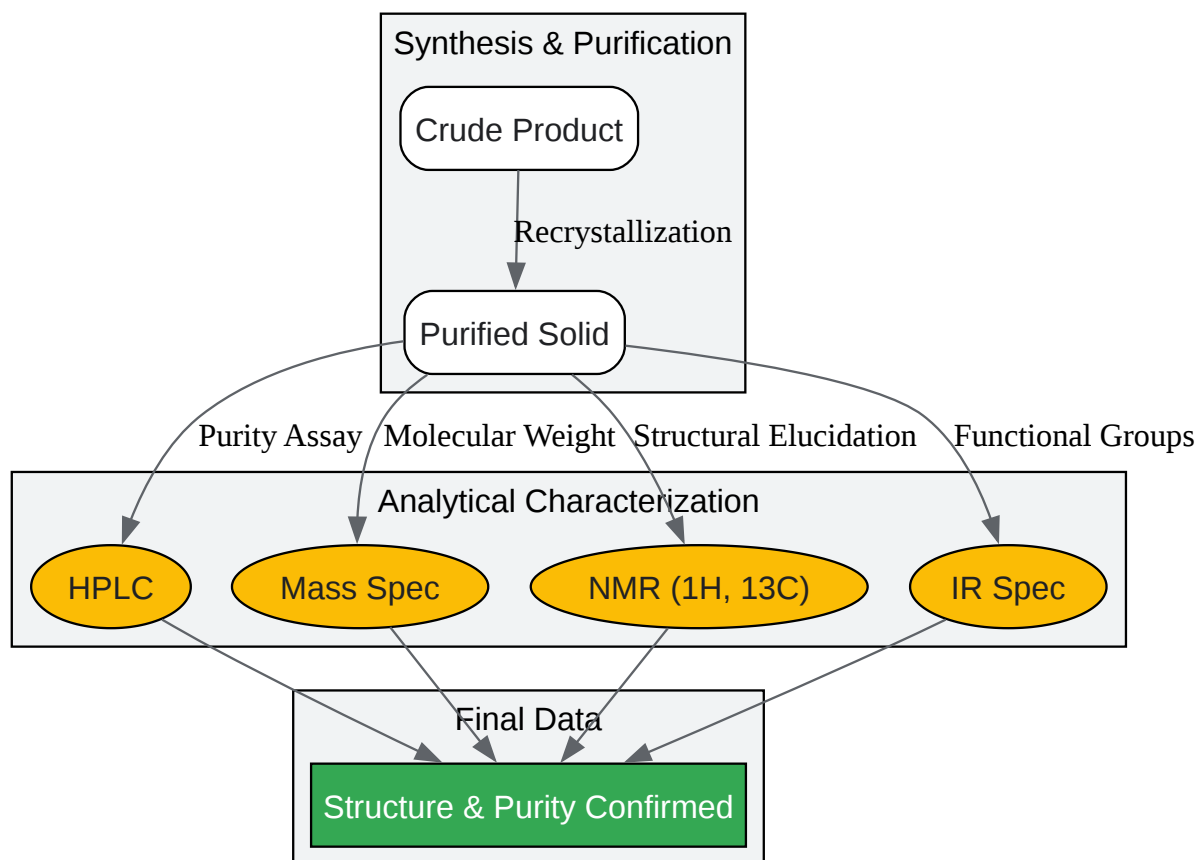
- **Reactant Preparation:** In a round-bottom flask suitable for reflux, combine 2,3-dichlorobenzaldehyde (1 equivalent), methyl acetoacetate (2.2 equivalents), and a suitable solvent such as ethanol or methanol.
- **Initiation:** Add a nitrogen source, typically ammonium acetate (1.5 equivalents) or an aqueous solution of ammonia.
- **Reaction:** Heat the mixture to reflux (typically 60-80 °C) with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically

carried out for several hours.

- Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the product.
- Purification: Collect the crude product by vacuum filtration. Wash the solid with cold solvent (the same as used in the reaction) to remove unreacted starting materials.
- Recrystallization: Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product as a crystalline solid.
- Drying: Dry the purified solid under vacuum.

Characterization Workflow

A standard workflow for the characterization and quality control of a synthesized batch of **Felodipine 3,5-dimethyl ester** would involve multiple analytical techniques to confirm its identity and purity.



[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of synthesized compounds.

Analytical Methodologies

The analysis of Felodipine and its impurities, including the 3,5-dimethyl ester, is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).^{[5][16]}

Protocol: RP-HPLC for Impurity Profiling

This protocol is adapted from established methods for Felodipine and its related substances.^[5]

- **Instrumentation:** A standard HPLC system equipped with a photodiode array (PDA) or UV detector, a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and an autosampler.

- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate adjusted to pH 5.0 with acetic acid) and an organic solvent like acetonitrile. A common ratio is 55:45 (v/v) buffer to acetonitrile.[5]
- Chromatographic Conditions:
 - Flow Rate: 0.7 - 1.0 mL/min
 - Column Temperature: 25 °C
 - Detection Wavelength: 240 nm[5]
 - Injection Volume: 20-40 µL
- Sample Preparation:
 - Accurately weigh and dissolve the sample (drug substance or formulation) in the mobile phase or a suitable diluent (e.g., acetonitrile) to a known concentration.
 - Filter the solution through a 0.45 µm membrane filter before injection.
- Analysis: The separation of Felodipine from its impurities, including the 3,5-dimethyl ester, is achieved based on their differential retention times on the C18 column. Quantification is performed by comparing the peak area of the impurity to that of a certified reference standard.[16]

Structural Elucidation Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure. The sample is dissolved in a deuterated solvent (e.g., DMSO- d_6 or CDCl_3), and spectra are acquired. The chemical shifts, splitting patterns, and integration values confirm the arrangement of protons and carbons, distinguishing the two methyl ester groups from the ethyl and methyl esters of Felodipine.
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[7] Techniques such as electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight) will show a molecular ion peak corresponding to the exact mass of **Felodipine 3,5-dimethyl ester** (370.05 for $[\text{M}+\text{H}]^+$, considering chlorine isotopes).

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum would show characteristic absorption bands for N-H stretching (of the dihydropyridine ring), C=O stretching (of the ester groups), and C-Cl stretching (of the dichlorophenyl ring).[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Analysis and evaluation of the impurity of felodipine and its tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Felodipine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. CAS 91189-59-2: 3,5-Pyridinedicarboxylic acid,4-(2,3-dichl... [cymitquimica.com]
- 4. allmpus.com [allmpus.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. bocsci.com [bocsci.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Felodipine 3,5-Dimethyl Ester | CAS#:91189-59-2 | Chemsrce [chemsrc.com]
- 9. scbt.com [scbt.com]
- 10. Felodipine | C₁₈H₁₉Cl₂NO₄ | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Felodipine (CAS 72509-76-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 16. pharmacopeia.cn [pharmacopeia.cn]

- To cite this document: BenchChem. [Technical Guide: Chemical Properties of Felodipine 3,5-dimethyl ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193179#chemical-properties-of-felodipine-3-5-dimethyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com